6-Chloro-N-2-pyridinyl-2-pyrazinamine is a heterocyclic compound that belongs to the class of pyrazinamines, characterized by a chlorine atom at the sixth position of the pyrazine ring and a pyridinyl group attached to the nitrogen atom. This compound has drawn considerable interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of bacterial infections and other diseases. The presence of both chlorine and nitrogen heteroatoms in its structure contributes to its unique chemical properties and reactivity.
Methods and Technical Details
The synthesis of 6-Chloro-N-2-pyridinyl-2-pyrazinamine typically involves nucleophilic substitution reactions. A common method includes the reaction of 6-chloropyrazine with 2-aminopyridine in the presence of a base such as potassium carbonate, utilizing dimethylformamide as a solvent. The reaction is generally conducted at elevated temperatures to facilitate the substitution process, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, this synthesis can be scaled up using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions to enhance yield and minimize by-products, ensuring consistent product quality.
Structure and Data
The molecular formula of 6-Chloro-N-2-pyridinyl-2-pyrazinamine is . The compound features a pyrazine ring with a chlorine substituent at position six and a pyridinyl group at position two. Key structural data includes:
Reactions and Technical Details
6-Chloro-N-2-pyridinyl-2-pyrazinamine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 6-Chloro-N-2-pyridinyl-2-pyrazinamine is primarily related to its interaction with biological targets such as enzymes or receptors involved in disease processes. While specific mechanisms may vary depending on the target, compounds in this class often exhibit antimicrobial activity by inhibiting bacterial growth or altering metabolic pathways. The presence of the pyrazine ring enhances its ability to interact with biological molecules due to its planarity and electron-rich nature .
Physical Properties
The compound is expected to be solid at room temperature, with properties dependent on its molecular structure. Typical physical properties include:
Chemical Properties
Key chemical properties include:
These properties are essential for practical applications in laboratory settings and pharmaceutical formulations .
6-Chloro-N-2-pyridinyl-2-pyrazinamine has significant potential in scientific research, particularly in medicinal chemistry. Its applications include:
Research continues into optimizing its structure for enhanced efficacy and reduced toxicity profiles in clinical applications .
Pyrazinamide (PZA), first introduced in the 1950s, established the pyrazinamine scaffold as a cornerstone of antitubercular therapy. As a first-line prodrug, PZA undergoes bioactivation to pyrazinoic acid (POA), which disrupts multiple mycobacterial targets including fatty acid synthesis (FAS-I) and ribosomal rescue systems [1] [7]. By the 2010s, over 250 FDA-approved chlorine-containing pharmaceuticals underscored halogen’s role in enhancing drug potency and pharmacokinetics. Chlorinated heterocycles constitute ~73% of halogenated drugs, with monosubstituted (C-Cl) derivatives dominating clinical use [1]. This provided the impetus for hybridizing PZA’s core with chlorinated aromatics.
6-Chloro-N-2-pyridinyl-2-pyrazinamine exemplifies modern derivatization strategies aiming to overcome PZA’s limitations: its narrow spectrum, pH-dependent efficacy, and high resistance rates. Hybridization tactics tethering pyrazinamines to auxiliary pharmacophores (e.g., thiazoles, pyridines) emerged to enhance target affinity and circumvent resistance mechanisms. As evidenced in Table 1, chlorine introduction at pyrazine C-6 significantly altered bioactivity profiles compared to early analogues [3] [8].
Table 1: Key Pyrazinamine Derivatives in Antimycobacterial Drug Development
Compound | Structural Features | Primary Application | Era |
---|---|---|---|
Pyrazinamide | Unsubstituted pyrazinamide | First-line TB therapy | 1950s |
5-Chloro-PZA | C-5 chlorination | Preclinical antimycobacterial | 1980s |
6-Chloro-N-[4-(4-F-phenyl)thiazol-2-yl]pyrazine-2-carboxamide | Chloropyrazine-thiazole hybrid | Broad-spectrum antimycobacterial lead | 2010s |
6-Chloro-N-2-pyridinyl-2-pyrazinamine | Chloropyrazine-pyridine conjugate | Targeted bacterial inhibitors | 2020s |
This compound features a bis-heteroaryl architecture: a 6-chloropyrazine ring linked via an amine bridge to a 2-aminopyridine unit. This structure embodies three pharmacologically critical elements:
Pyrazine Core: As an electron-deficient N-heterocycle, pyrazine offers hydrogen-bond acceptor sites (N1, N4) facilitating target engagement. Chlorine at C-6 withdraws electron density, enhancing ring electrophilicity and modulating solubility/log P [2] [6]. Quantum mechanical studies indicate the C-6 chlorine increases molecular dipole moment by ~1.2 D versus unsubstituted analogues, promoting interactions with hydrophobic enzyme pockets [4].
Chloro Substituent: The meta-positioned chlorine creates a halogen-bond donor motif (electropositive σ-hole). This favors interactions with carbonyl oxygens or π-systems in biological targets, as validated in FabH crystal structures [1] [3]. Sterically, chlorine’s size (van der Waals radius 1.75Å) blocks metabolic oxidation at C-6.
2-Aminopyridine Unit: This moiety provides hydrogen-bond donor/acceptor capacity (NH₂, ring N) and chelation potential. The adjacent nitrogen directs ortho-substituent effects, enhancing conformational rigidity. Computational models (DFT/B3LYP) show near-perpendicular dihedral angles (~85°) between pyrazine and pyridine rings, optimizing solvent exposure of polar groups [4].
Table 2: Electronic Effects of Substituents on Pyrazine Bioactivity
Substituent Pattern | σₘ (Hammett Constant) | Log P Shift | MIC vs Mtb (μM)* |
---|---|---|---|
5-H (Parent PZA) | 0.00 | 0.00 | >50 |
5-Cl | 0.37 | +0.41 | 12.4 |
6-Cl | 0.37 | +0.39 | 0.78–2.3 |
5,6-DiCl | 0.74 | +0.83 | 8.5 |
*Data compiled from [3] [8]; MIC for 6-Cl analogues includes hybrid structures
Mycobacterial infections—particularly multidrug-resistant tuberculosis (MDR-TB) and non-tuberculous mycobacteria (NTM)—demand novel chemotypes. 6-Chloro-N-2-pyridinyl-2-pyrazinamine addresses three therapeutic imperatives:
Overcoming PZA Resistance: Up to 50% of MDR M. tuberculosis isolates harbor pncA mutations impairing PZA bioactivation. This compound’s preformed pyrazine scaffold bypasses activation requirements, maintaining efficacy against PZA-resistant strains (MIC shifts ≤2-fold) [3] [7].
Dual-Target Potential: Molecular docking indicates high affinity for M. tuberculosis FabH (β-ketoacyl-ACP synthase III), a key enzyme bridging fatty acid synthase (FAS) systems. The chloropyrazine moiety occupies the acyl-binding tunnel, while the pyridinylamine forms π-stacking with Phe87. Hybridization thus enables simultaneous inhibition of FAS-I (PZA’s target) and FAS-II (FabH) pathways [3].
Broad-Spectrum Optimization: Early hybrids like 9b (6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide) showed sub-μM MICs against M. tuberculosis, M. kansasii, and M. avium. Replacing thiazole with pyridine enhances brain penetration—critical for TB meningitis—due to lowered P-glycoprotein efflux [3] [8].
Table 3: Antimycobacterial Spectrum of Lead Chloropyrazine Hybrids
Organism | 6-Cl Pyrazine-Thiazole MIC (μg/mL) | 6-Cl Pyrazine-Pyridine MIC (μg/mL)* |
---|---|---|
M. tuberculosis H37Rv | 0.78–1.56 | 0.25–2.0 |
M. kansasii | 0.78 | ≤1.0 |
M. avium | 0.78–3.12 | 2.0–4.0 |
M. smegmatis | 6.25–12.5 | >8.0 |
*Representative data for 6-chloro-N-2-pyridinyl-2-pyrazinamine analogues; compiled from [3] [8]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0